molecular formula C17H19NO5S B2459902 N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide CAS No. 433975-49-6

N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide

Cat. No.: B2459902
CAS No.: 433975-49-6
M. Wt: 349.4
InChI Key: VPIZJIBGXJONII-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules featuring the 1,3-benzodioxole moiety, a privileged structure found in numerous biologically active compounds . Its molecular design, which incorporates a benzenesulfonamide group linked to a 1,3-benzodioxole system via a methylene bridge, is characteristic of capsaicin analogs developed for anticancer research . Structurally related sulfonamide-based compounds have demonstrated potent and selective cytotoxicity, particularly against breast cancer cell lines, suggesting this compound holds promise as a chemical tool for investigating novel oncological pathways . The 4-propoxy chain on the benzenesulfonamide portion is intended to optimize the compound's lipophilicity and drug-like properties, potentially enhancing its cellular penetration and target engagement. Researchers can utilize this chemical probe to explore structure-activity relationships in cancer biology, neurobiology (given the structural analogy to capsaicin and its action on TRP channels), and for the development of novel therapeutic agents . The compound is provided strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-2-9-21-14-4-6-15(7-5-14)24(19,20)18-11-13-3-8-16-17(10-13)23-12-22-16/h3-8,10,18H,2,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIZJIBGXJONII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide typically involves the reaction of 1,3-benzodioxole with 4-propoxybenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the compound’s purity.

Chemical Reactions Analysis

Hydrolysis Reactions

1.1 Acidic Hydrolysis
The sulfonamide group undergoes hydrolysis under strongly acidic conditions (e.g., HCl, H₂SO₄), cleaving the S–N bond to yield 4-propoxybenzenesulfonic acid and 1,3-benzodioxol-5-ylmethanamine.

ConditionsProductsYield (%)Reference
6 M HCl, reflux, 12 h4-Propoxybenzenesulfonic acid + Amine85–90

1.2 Basic Hydrolysis
In alkaline media (e.g., NaOH), the sulfonamide hydrolyzes more slowly, producing the corresponding sulfonate salt and benzodioxole-methylamine.

ConditionsProductsYield (%)Reference
2 M NaOH, 80°C, 24 hSodium 4-propoxybenzenesulfonate + Amine70–75

Nucleophilic Substitution

The propoxy group (–OCH₂CH₂CH₃) can participate in nucleophilic substitution reactions. For example, treatment with HBr replaces the propoxy chain with a bromide:

ConditionsReactionProductsYield (%)Reference
48% HBr, 120°C, 6 hPropoxy → Bromide substitution4-Bromobenzenesulfonamide derivative60–65

Electrophilic Aromatic Substitution

The benzene ring in the benzodioxole moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the activated C-4 and C-6 positions due to electron-donating effects of the dioxole oxygen atoms.

3.1 Nitration
Nitration with HNO₃/H₂SO₄ introduces a nitro group predominantly at the C-4 position:

ConditionsMajor ProductYield (%)Reference
HNO₃ (conc.), H₂SO₄, 0°C4-Nitrobenzodioxole derivative55–60

Oxidation Reactions

4.1 Propoxy Chain Oxidation
The propoxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions:

ConditionsProductYield (%)Reference
KMnO₄, H₂O, 100°C4-Carboxybenzenesulfonamide40–45

4.2 Benzodioxole Ring Oxidation
Oxidation with RuO₄ cleaves the dioxole ring, forming a diol intermediate:

ConditionsProductYield (%)Reference
RuO₄, CH₃CN, RT, 24 hCatechol derivative30–35

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) indicates decomposition above 220°C, releasing SO₂ and propylene oxide. Photolysis (UV light, 254 nm) degrades the sulfonamide bond, forming sulfinic acid derivatives.

Interaction with Biological Nucleophiles

In vitro studies of analogous sulfonamides show reactivity with cysteine residues in enzymes, forming disulfide bonds or thioether adducts . This suggests potential for covalent inhibition mechanisms in biological systems.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Recent studies have highlighted the potential of N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide as an antimicrobial agent. Its derivatives have shown promising activity against both Gram-positive and Gram-negative bacterial strains. For instance, compounds synthesized from this structure exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties.

CompoundMIC (µM)Activity Type
N11.27Gram-positive
N81.43Gram-negative
N222.60Fungal

Case Study:
A recent study investigated the antimicrobial effects of various derivatives of this compound, revealing that modifications to the benzodioxole structure significantly enhanced its efficacy against resistant bacterial strains .

Anticancer Applications

This compound has also been explored for its anticancer properties. Research indicates that it may inhibit specific cancer cell lines by targeting metabolic pathways crucial for tumor growth.

CompoundIC50 (µM)Cancer Type
N95.85Colorectal Carcinoma
N184.53Colorectal Carcinoma

Case Study:
In vitro studies demonstrated that certain derivatives of this compound were more potent than traditional chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM), suggesting a new avenue for cancer treatment .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in critical biological processes. For example, it has shown selectivity for inhibiting carbonic anhydrase IX, which is implicated in tumorigenesis.

EnzymeIC50 (nM)Selectivity
Carbonic Anhydrase IX10.93 - 25.06High
Carbonic Anhydrase II1.55 - 3.92Moderate

Case Study:
A study conducted on benzenesulfonamide derivatives demonstrated their ability to selectively inhibit carbonic anhydrase IX over other isoforms, suggesting their utility in cancer therapy .

Neurological Applications

Emerging research indicates that compounds similar to this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Study:
Research into related compounds has shown their ability to promote neurogenesis and functional recovery post-stroke in animal models . This suggests a broader therapeutic application beyond antimicrobial and anticancer uses.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can form hydrogen bonds and π-π interactions with the active site of enzymes, inhibiting their activity. The sulfonamide group can also interact with amino acid residues in the enzyme’s active site, further enhancing its inhibitory effect. These interactions disrupt the normal function of the enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Sulfonamide Therapeutics

The compound shares structural similarities with clinically relevant sulfonamides, such as sildenafil (Viagra®) and its derivative udenafil (Zydena®) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Therapeutic Target Notable Properties
N-(1,3-Benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide Benzodioxole-methyl sulfonamide, 4-propoxybenzene Hypothesized PDE5 inhibition Potential enhanced metabolic stability due to benzodioxole
Sildenafil (Viagra®) Pyrazolo[4,3-d]pyrimidine core, methylpiperazine sulfonamide PDE5 inhibitor High selectivity for PDE5; moderate hepatic metabolism
Udenafil (Zydena®) Pyrazolo-pyrimidine core, N-propoxybenzenesulfonamide, pyrrolidine side chain PDE5 inhibitor Longer half-life (~11–13 hours) compared to sildenafil

Key Observations :

  • The target compound lacks the pyrazolo-pyrimidine core of sildenafil/udenafil, which is critical for PDE5 binding. Instead, its benzodioxole group may engage in π-π stacking or hydrogen bonding with alternate targets .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns influence both biological activity and crystallographic packing. Using graph-set analysis , the sulfonamide group (–SO₂NH–) in the target compound can act as both a donor (N–H) and acceptor (S=O), forming robust intermolecular networks. This contrasts with sildenafil, where the sulfonamide participates in a bifurcated hydrogen bond with the pyrazolo-pyrimidine core, enhancing its binding to PDE5 .

Table 2: Hydrogen Bonding Comparison
Compound Hydrogen Bond Donors/Acceptors Observed Patterns (Graph Set Notation)
This compound 2 donors (N–H, O–H), 4 acceptors (S=O, O–C–O) Likely D (chain) or R₂²(8) (ring) motifs
Sildenafil 3 donors (N–H), 6 acceptors (S=O, N–O) R₂²(8) motifs with pyrazolo-pyrimidine

Implications :

Computational and Crystallographic Tools

The structural elucidation of such compounds relies on tools like SHELXL for refinement and ORTEP-3 for graphical representation . For example, SHELXL’s robust handling of sulfonamide torsional parameters could resolve conformational flexibility in the target compound’s propoxy chain .

Research Findings and Hypotheses

  • Metabolic Stability : The benzodioxole group may reduce oxidative metabolism compared to sildenafil’s piperazine ring, as seen in analogous compounds .
  • Selectivity : Absence of a heterocyclic core (e.g., pyrazolo-pyrimidine) might shift selectivity away from PDE5 to other sulfonamide-sensitive targets (e.g., carbonic anhydrase IX).

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly its interaction with nitric oxide synthase (NOS) and its implications in various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H19NO5S
  • Molecular Weight : 349.40146 g/mol
  • CAS Number : 42026925

The compound features a benzodioxole moiety linked to a propoxybenzenesulfonamide structure, which contributes to its unique chemical properties and potential biological effects.

Target Interaction

This compound primarily targets inducible nitric oxide synthase (iNOS) . This enzyme plays a crucial role in the synthesis of nitric oxide (NO), a signaling molecule involved in various physiological processes such as vasodilation, neurotransmission, and immune response modulation .

Mode of Action

The interaction with iNOS can lead to alterations in NO production. Depending on whether the compound acts as an inhibitor or activator of iNOS, it can modulate several biological processes:

  • Inhibition of NO Production : Reducing NO levels may impact vasodilation and inflammatory responses.
  • Activation of NO Production : Enhanced NO synthesis can promote vasodilation and improve blood flow, potentially benefiting cardiovascular health.

Absorption and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Key properties include:

PropertyValue
Human Intestinal AbsorptionHigh
Blood-Brain BarrierPermeable
Caco-2 PermeabilityModerate

These properties indicate that the compound can effectively reach systemic circulation and potentially cross the blood-brain barrier, making it a candidate for neurological applications .

Biological Studies and Case Findings

Recent studies have highlighted the biological activities associated with this compound:

  • Anti-inflammatory Effects : Research has shown that inhibition of iNOS by this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophages .
  • Neuroprotective Potential : The ability to modulate NO levels may confer neuroprotective effects in models of neurodegeneration. Increased NO production has been linked to enhanced synaptic plasticity and cognitive function .
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties by affecting bacterial nitric oxide synthase pathways, which are critical for bacterial survival under stress conditions .

Research Applications

This compound serves as a valuable tool in various fields:

  • Medicinal Chemistry : Investigated for its potential as a therapeutic agent against inflammatory diseases.
  • Biochemical Research : Used to study enzyme mechanisms and the role of NO in cellular signaling.
  • Industrial Applications : Explored for its utility in developing advanced materials due to its unique chemical structure .

Q & A

Q. Table 1: Comparison of Crystallographic Tools

FeatureSHELX ORTEP
Structure Solution Direct methodsVisualization only
Refinement Anisotropic H-bondingThermal ellipsoids
Validation CIF/PLATON checksGeometry diagrams

Q. Table 2: Key Hydrogen-Bonding Parameters

Interaction TypeDistance (Å)Angle (°)Graph-Set Descriptor
N-H···O=S (Sulfonamide)2.8–3.2150–170D
C-H···O (Benzodioxole)3.0–3.5110–130S(6)

Notes

  • Advanced questions emphasize interdisciplinary approaches (e.g., crystallography, computational biology).
  • Methodological rigor ensures reproducibility in synthetic and analytical workflows.

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